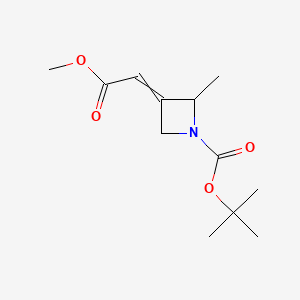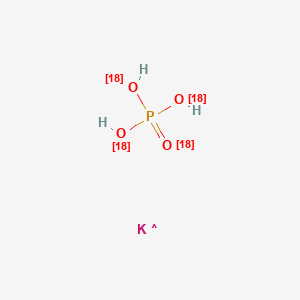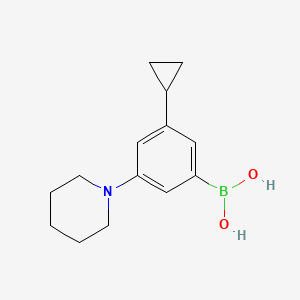
(3-Cyclopropyl-5-(piperidin-1-yl)phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Cyclopropyl-5-(piperidin-1-yl)phenyl)boronic acid is an organoboron compound that has garnered interest in various fields of scientific research. This compound features a boronic acid functional group attached to a phenyl ring, which is further substituted with cyclopropyl and piperidin-1-yl groups. The unique structure of this compound makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Cyclopropyl-5-(piperidin-1-yl)phenyl)boronic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base . The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate, sodium carbonate, or cesium carbonate
Solvent: Tetrahydrofuran (THF), toluene, or dimethylformamide (DMF)
Temperature: 80-100°C
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
(3-Cyclopropyl-5-(piperidin-1-yl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding phenols or quinones using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the boronic acid group to an alcohol using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions where the boronic acid group is replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halides, amines, thiols
Major Products
The major products formed from these reactions include phenols, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
(3-Cyclopropyl-5-(piperidin-1-yl)phenyl)boronic acid has a wide range of applications in scientific research:
Biology: Investigated for its potential as a molecular probe in biological systems due to its ability to interact with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.
Mecanismo De Acción
The mechanism of action of (3-Cyclopropyl-5-(piperidin-1-yl)phenyl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the inhibition of enzymes that contain active site serine or threonine residues . The compound’s unique structure allows it to engage in specific interactions with biological targets, modulating their activity and leading to potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic acid: A simpler analog with a phenyl ring and a boronic acid group, lacking the cyclopropyl and piperidin-1-yl substitutions.
(3-(Piperidin-1-yl)phenyl)boronic acid: Similar structure but without the cyclopropyl group.
(3-(Cyclopropyl)phenyl)boronic acid: Similar structure but without the piperidin-1-yl group.
Uniqueness
The presence of both cyclopropyl and piperidin-1-yl groups in (3-Cyclopropyl-5-(piperidin-1-yl)phenyl)boronic acid imparts unique steric and electronic properties, enhancing its reactivity and specificity in various applications. These substitutions make it a more versatile and potent compound compared to its simpler analogs .
Propiedades
Fórmula molecular |
C14H20BNO2 |
|---|---|
Peso molecular |
245.13 g/mol |
Nombre IUPAC |
(3-cyclopropyl-5-piperidin-1-ylphenyl)boronic acid |
InChI |
InChI=1S/C14H20BNO2/c17-15(18)13-8-12(11-4-5-11)9-14(10-13)16-6-2-1-3-7-16/h8-11,17-18H,1-7H2 |
Clave InChI |
PFSVPFBPPLBANR-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=CC(=C1)N2CCCCC2)C3CC3)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


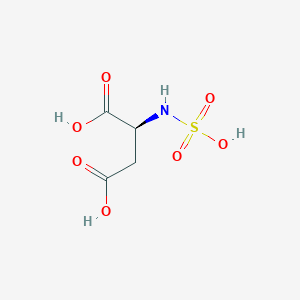
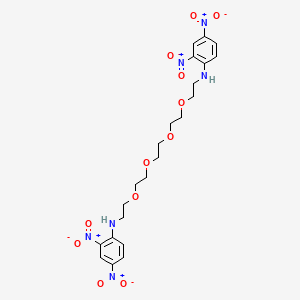

![1-[2-(2-Hydroxyethyl)piperidin-1-yl]-3-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)prop-2-en-1-one](/img/structure/B14081294.png)
![1-[2-(2-Butoxyethoxy)ethoxy]nonane](/img/structure/B14081298.png)
![(4R)-4-(aminomethyl)-1-[(2-methoxyphenyl)methyl]pyrrolidin-2-one](/img/structure/B14081314.png)
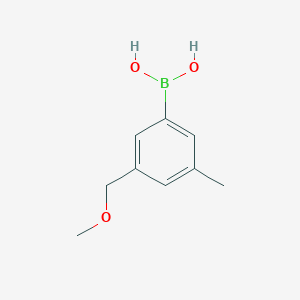
![5-(2-hydroxyphenyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-1H-pyrazole-3-carboxamide](/img/structure/B14081328.png)
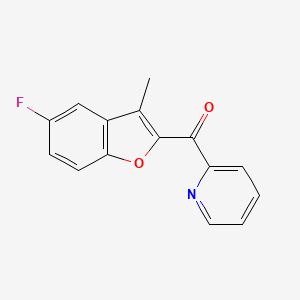
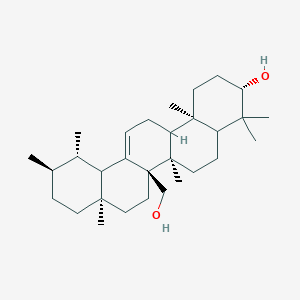
![2-Benzyl-1-(4-chlorophenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081348.png)

